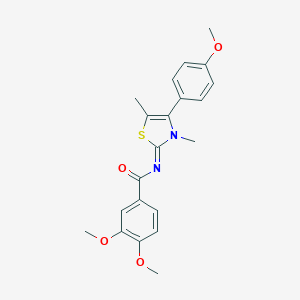
3,4-dimethoxy-N-(4-(4-methoxyphenyl)-3,5-dimethyl-1,3-thiazol-2(3H)-ylidene)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-dimethoxy-N-(4-(4-methoxyphenyl)-3,5-dimethyl-1,3-thiazol-2(3H)-ylidene)benzamide is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields. This compound is also known as DMDBTD, and it has a molecular formula of C24H26N2O3S.
Mécanisme D'action
The mechanism of action of DMDBTD is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways involved in cell growth and survival. DMDBTD has been found to inhibit the activity of protein kinase B (Akt), which is involved in cell survival, and to induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects
DMDBTD has been found to have various biochemical and physiological effects, including the inhibition of cell growth and proliferation, induction of cell cycle arrest and apoptosis, and modulation of signaling pathways involved in cell survival and growth. DMDBTD has also been found to have neuroprotective effects, which may be due to its ability to modulate oxidative stress and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of DMDBTD for lab experiments is its potent activity against cancer cells and bacterial strains, which makes it a useful tool for studying these conditions. However, one limitation of DMDBTD is its relatively low solubility in water, which may limit its use in certain experimental settings.
Orientations Futures
There are many potential future directions for research on DMDBTD, including further studies on its mechanism of action, its potential applications in cancer and neurodegenerative disease treatment, and its antimicrobial activity. Other potential future directions include the development of more efficient synthesis methods for DMDBTD and the exploration of its potential use in combination with other drugs for enhanced therapeutic effects.
Méthodes De Synthèse
DMDBTD can be synthesized through a multi-step process involving the reaction of 4-methoxybenzaldehyde with thiosemicarbazide, followed by reaction with 2,3-dimethyl-1,4-naphthoquinone. The resulting product is then reacted with 3,4-dimethoxybenzoyl chloride to produce DMDBTD.
Applications De Recherche Scientifique
DMDBTD has been studied for its potential applications in various fields, including cancer research, neurodegenerative diseases, and antimicrobial activity. In cancer research, DMDBTD has been found to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer treatment. In neurodegenerative disease research, DMDBTD has been found to have neuroprotective effects, which may be useful in the treatment of conditions such as Alzheimer's disease and Parkinson's disease. In antimicrobial activity research, DMDBTD has been found to have potent activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).
Propriétés
Nom du produit |
3,4-dimethoxy-N-(4-(4-methoxyphenyl)-3,5-dimethyl-1,3-thiazol-2(3H)-ylidene)benzamide |
|---|---|
Formule moléculaire |
C21H22N2O4S |
Poids moléculaire |
398.5 g/mol |
Nom IUPAC |
3,4-dimethoxy-N-[4-(4-methoxyphenyl)-3,5-dimethyl-1,3-thiazol-2-ylidene]benzamide |
InChI |
InChI=1S/C21H22N2O4S/c1-13-19(14-6-9-16(25-3)10-7-14)23(2)21(28-13)22-20(24)15-8-11-17(26-4)18(12-15)27-5/h6-12H,1-5H3 |
Clé InChI |
HYLCTNDAZFHFNU-UHFFFAOYSA-N |
SMILES |
CC1=C(N(C(=NC(=O)C2=CC(=C(C=C2)OC)OC)S1)C)C3=CC=C(C=C3)OC |
SMILES canonique |
CC1=C(N(C(=NC(=O)C2=CC(=C(C=C2)OC)OC)S1)C)C3=CC=C(C=C3)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-chloro-3-[(3,4-dimethylphenyl)sulfamoyl]-N-(2-methoxyphenyl)benzamide](/img/structure/B305170.png)
amino]benzoyl}amino)benzoate](/img/structure/B305175.png)
![4-chloro-3-[(2,3-dimethylanilino)sulfonyl]-N-isopropylbenzamide](/img/structure/B305176.png)
![N-[1-(4-allyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)ethyl]-2-chlorobenzamide](/img/structure/B305177.png)
![N-[1-(4-allyl-5-{[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)ethyl]-3-methylbenzamide](/img/structure/B305179.png)
![N-[1-(4-allyl-5-{[2-(benzylamino)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)-2-methylpropyl]-4-methylbenzamide](/img/structure/B305180.png)
![N-[1-(4-allyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)-2-methylpropyl]-4-methylbenzamide](/img/structure/B305181.png)
![N-[1-(4-allyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)-2-methylpropyl]-3-methylbenzamide](/img/structure/B305183.png)
![N-[1-(4-allyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)-2-methylpropyl]-2,4-dichlorobenzamide](/img/structure/B305184.png)
![2-{[5-(4-methoxybenzyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-phenylethyl)acetamide](/img/structure/B305185.png)
![N-{2-methyl-1-[4-(prop-2-en-1-yl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]propyl}benzamide](/img/structure/B305189.png)
![N-{1-[4-allyl-5-({2-[(4-methyl-1,3-thiazol-2-yl)amino]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]-2-methylpropyl}benzamide](/img/structure/B305190.png)
![N-[1-(4-allyl-5-{[2-(benzylamino)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)ethyl]benzamide](/img/structure/B305191.png)
![2-({4-allyl-5-[(benzylsulfanyl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-benzylacetamide](/img/structure/B305192.png)